

Morphological Profile of *Ilyonectria liriiodendri*: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ilicol*

Cat. No.: B15593277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the key morphological characteristics of *Ilyonectria liriiodendri*, a significant fungal species implicated in black foot disease of grapevines and other plants. The data presented herein is a synthesis of findings from multiple scientific studies, intended to aid in the accurate identification and characterization of this pathogen for research and development purposes.

Macroscopic Morphology: Colony Characteristics

The macroscopic appearance of *Ilyonectria liriiodendri* colonies is a primary diagnostic feature. Observations are typically made on standard culture media such as Potato Dextrose Agar (PDA).

Colonies of *I. liriiodendri* generally exhibit aerial mycelium that can be described as flaky to matted.^[1] The coloration can vary from white to yellow or light brown, with some isolates showing a grayish-white margin and a mix of brown-white smooth mycelium.^{[1][2]} The center of the colony on PDA may appear buff with felty aerial hyphae, while the margin is also buff, flat, and submerged.^{[3][4]} The colony margins are typically whole or slightly lobulated.^[1]

Table 1: Colony Growth and Appearance of *Ilyonectria liriiodendri*

Parameter	Description	Source(s)
Culture Medium	Potato Dextrose Agar (PDA)	[1][3][4][5]
Color	White to yellow, light brown, buff, cinnamon, dark brown	[1][3][4][6]
Mycelium Appearance	Aerial, flaky to matted, felty	[1][3][4][6]
Colony Margin	Whole, slightly lobulated, light orange	[1][5]
Growth Rate (Diameter)	~57.8 mm after 20 days at 25°C	[1]
	78 mm after 17 days at 20°C	[5]
	50.3 mm after 14 days on PDA	[3][4]
Daily Growth Rate	0.40 mm at 5°C	[1]
	0.75 mm at 10°C	[1]

Microscopic Morphology: Spores and Conidiophores

Microscopic examination reveals the detailed structures of the asexual reproductive components of *I. liriodendri*, which are crucial for species-level identification. These include macroconidia, microconidia, chlamydospores, and the conidiophores from which conidia are produced.

2.1 Conidia

Ilyonectria liriodendri produces both macroconidia and microconidia. Macroconidia are typically cylindrical, straight to slightly curved, and possess multiple septa.[2][3] Microconidia are abundant, generally aseptate (lacking septa), and have an elliptical or oval shape.[2][3]

Table 2: Dimensions of *Ilyonectria liriodendri* Conidia

Structure	Septation	Dimensions (μm)	Source(s)
Macroconidia	1-septate	(10-) 17.5 (-21) × (3-) 4.5 (-5)	[2]
(11.5-) 17 (-24.5) × (2-) 3 (-3.5)	[3]		
2-septate		(20-) 26 (-32.5) × (5-) 5.5 (-6.5)	[2]
(11.5-) 15.5 (-20.5) × (2.5-) 3 (-4.5)	[3]		
3-septate		(20-) 32.5 (-35) × (5-) 5.5 (-7)	[2]
(13-) 18.5 (-24) × (2.5-) 3.5 (-4.5)	[3]		
1-3 septate		35.6 × 5.3 (average)	[6]
Microconidia	0-1 septate	(6-) 10 (-15) × (2.5-) 4 (-5)	[2]
Aseptate		(4.5-) 6 (-8) × (1.5-) 2 (-3)	[3]
0-1 septate		12.5 × 6.0 (average)	[6]

2.2 Chlamydospores

Chlamydospores are thick-walled resting spores that allow the fungus to survive in adverse conditions.[\[7\]](#) In *I. liriodendri*, they are medium brown, globose to subglobose, and can be found singly, in short chains, or as intercalary or terminal structures within the mycelium.[\[5\]](#)[\[8\]](#)

Table 3: Dimensions of *Ilyonectria liriodendri* Chlamydospores

Parameter	Description	Source(s)
Shape	Globose to subglobose, ellipsoids	[5][8]
Arrangement	Singly or in chains (intercalary or terminal)	[2][5][8]
Dimensions (μm)	(10-) 16.5 (-20.5) × (7.5) 11.5 (16)	[2]
	8.5–20 × 9.0–16.5	[8]
	8.9–18.8 × 9.7–15.7	[5]
	(7.5-) 13.5 (-19) × (6.5-) 12 (-15.5)	[3]

2.3 Conidiophores and Phialides

Conidiophores of *I. lirioidendri* are structures that bear the conidia-producing cells (phialides). They can be simple or complex, unbranched or sparsely branched, long, and slender, arising from aerial hyphae.[2][3][4] They can also form sporodochial pulvinate domes of slimy masses on Synthetic Nutrient-poor Agar (SNA).[3][4]

Table 4: Dimensions of *Ilyonectria lirioidendri* Conidiophores and Phialides

Structure	Dimensions (μm)	Source(s)
Conidiophores	(29-) 63 (-88)	[3][4]
Phialides	(13.5-) 21.5 (-32.5) long; (1.5-) 2 (-3) wide at base; (1-) 1.5 (-2) wide at apex	[3]

Experimental Protocols for Morphological Characterization

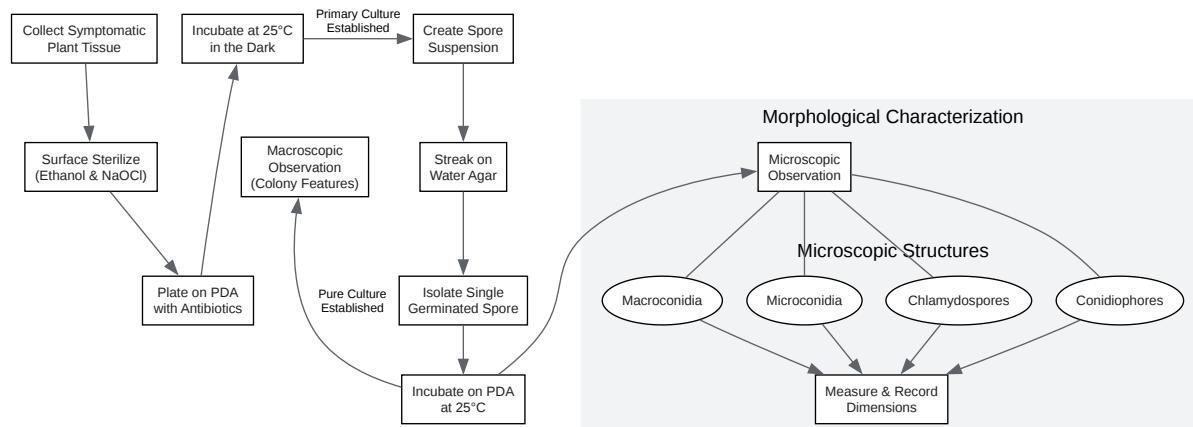
Accurate morphological identification of *Ilyonectria lirioidendri* relies on standardized laboratory procedures for fungal isolation, cultivation, and microscopic observation.

3.1 Fungal Isolation

- Sample Collection: Obtain tissue fragments from the roots and basal parts of symptomatic plants showing necrosis.[\[6\]](#)
- Surface Sterilization: Wash the tissue fragments under running water. Subsequently, sterilize the surface by immersing them in 70% ethanol for 20-30 seconds, followed by a 2% sodium hypochlorite (NaOCl) solution for 4 minutes.[\[6\]](#)
- Rinsing: Rinse the sterilized fragments twice in sterile distilled water to remove residual sterilants.[\[6\]](#)
- Plating: Place the dried tissue fragments onto Potato Dextrose Agar (PDA) amended with an antibiotic (e.g., 1.000 mg L-1 rifampicin) to inhibit bacterial growth.[\[1\]](#)
- Incubation: Incubate the plates at 25°C in the dark for 10-20 days.[\[1\]](#)[\[6\]](#)

3.2 Monosporic Culture (Single Spore Isolation)

- Spore Suspension: After incubation, when conidia are observed, scrape the surface of the mycelium to create a spore suspension in sterile water.[\[1\]](#)
- Dilution and Streaking: Place a drop of the spore suspension on an agar/water medium plate and streak it to dilute the conidia.[\[1\]](#)
- Germination and Isolation: After 48 hours, identify germinated spores under a microscope. Using a sterile stylet, excise a single germinated spore and transfer it to a fresh PDA plate.[\[1\]](#)
- Incubation: Incubate the new plate at 25 ± 1°C for approximately 20 days, or until the mycelial growth reaches the edges of the Petri dish.[\[1\]](#)


3.3 Microscopic Characterization

- Slide Preparation: Mount a small portion of the fungal colony from the monosporic culture in a drop of lactic acid or a suitable mounting fluid on a microscope slide.

- Observation: Use a light microscope to observe and measure the dimensions of at least 30-50 structures (macroconidia, microconidia, chlamydospores, conidiophores, and phialides) to ensure statistical relevance.
- Culture Media for Sporulation: For detailed characterization of conidiophores and conidia, cultivate the fungus on various media such as PDA, Oatmeal Agar (OA), Malt Extract Agar (MEA), and Synthetic Nutrient-poor Agar (SNA), as sporulation characteristics can vary with the nutrient source.[3][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the morphological identification of *Ilyonectria liriiodendri*.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fuse-journal.org [fuse-journal.org]
- 5. researchgate.net [researchgate.net]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. repository.up.ac.za [repository.up.ac.za]
- To cite this document: BenchChem. [Morphological Profile of *Ilyonectria liriiodendri*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15593277#morphological-characteristics-of-ilyonectria-liriiodendri>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com